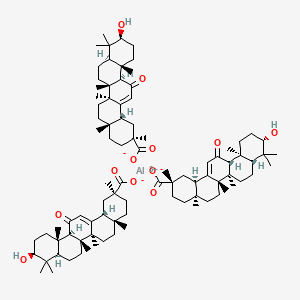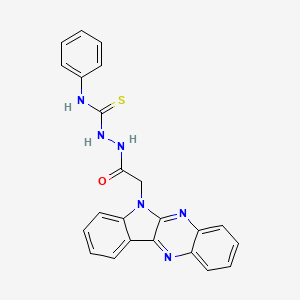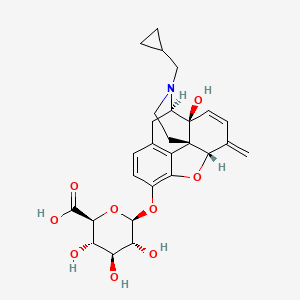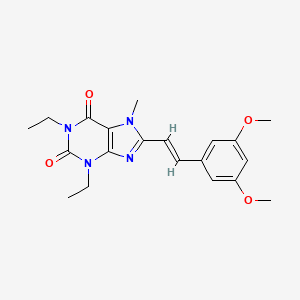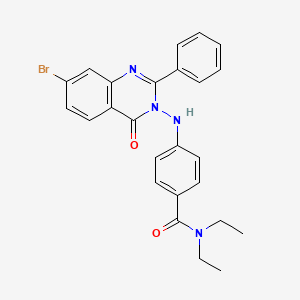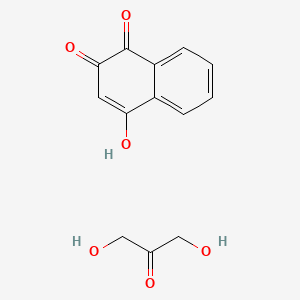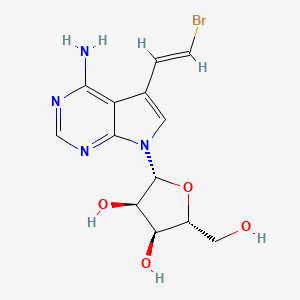
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo(2,3-d)pyrimidine core, a bromo-vinyl group, and a tetrahydro-furan ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo(2,3-d)pyrimidine Core: This step involves the condensation of 4-amino-5-bromo-pyrimidine with an appropriate aldehyde or ketone to form the pyrrolo(2,3-d)pyrimidine core.
Introduction of the Bromo-Vinyl Group: The bromo-vinyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent under controlled conditions.
Formation of the Tetrahydro-Furan Ring: The tetrahydro-furan ring is formed through a cyclization reaction, often involving the use of a diol precursor and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromo-vinyl group can be reduced to a vinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as acylation with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base, alkyl halides in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of vinyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
科学研究应用
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and signal transduction pathways.
Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor for the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by:
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction Modulation: It interferes with signal transduction pathways by inhibiting key proteins involved in the signaling cascade.
相似化合物的比较
Similar Compounds
- 2-(4-Amino-5-(2-chloro-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 2-(4-Amino-5-(2-fluoro-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 2-(4-Amino-5-(2-iodo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Uniqueness
The uniqueness of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromo-vinyl group, in particular, enhances its potential as a pharmacologically active compound.
属性
CAS 编号 |
76319-84-1 |
|---|---|
分子式 |
C13H15BrN4O4 |
分子量 |
371.19 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[4-amino-5-[(E)-2-bromoethenyl]pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H15BrN4O4/c14-2-1-6-3-18(12-8(6)11(15)16-5-17-12)13-10(21)9(20)7(4-19)22-13/h1-3,5,7,9-10,13,19-21H,4H2,(H2,15,16,17)/b2-1+/t7-,9-,10-,13-/m1/s1 |
InChI 键 |
YYERBORFPOTPMP-NESUXYNQSA-N |
手性 SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)/C=C/Br |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


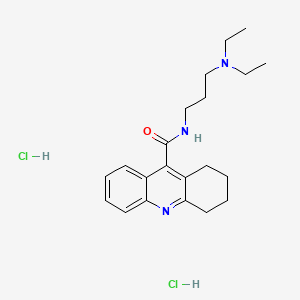
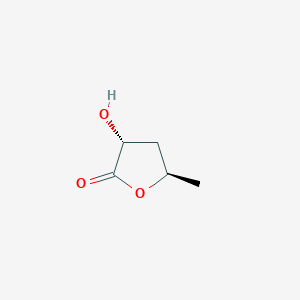
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
